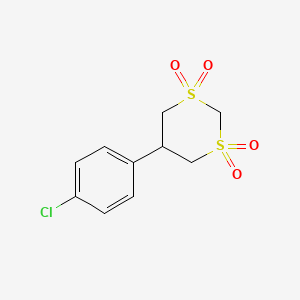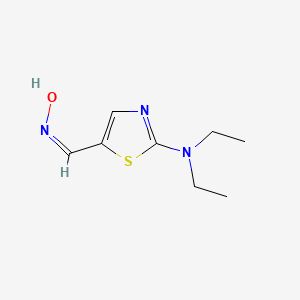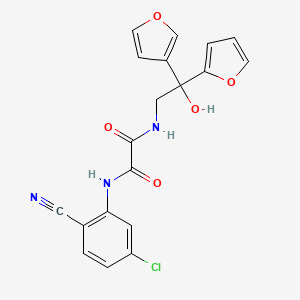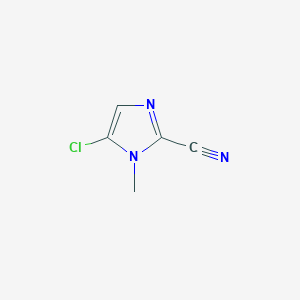
5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide (CPDTO) is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic organic compound that contains both sulfur and oxygen atoms in its structure. CPDTO has been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide is not fully understood. However, it is believed to exert its anti-tumor activity by inducing apoptosis (programmed cell death) in cancer cells. 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. In addition, 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide has been shown to inhibit the production of inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in cancer cell growth, and reduce the production of inflammatory cytokines. 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide has also been shown to exhibit anti-viral activity against the hepatitis B virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide is its potential as a novel anti-tumor agent. It has been shown to exhibit anti-tumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. In addition, 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide has been shown to possess anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of inflammatory diseases and viral infections. However, one limitation of 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide is its potential toxicity, which may limit its clinical use.
Orientations Futures
There are several future directions for research on 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide. One area of interest is the development of more potent analogs of 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide with improved anti-tumor activity and reduced toxicity. Another area of interest is the investigation of the mechanism of action of 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide, which may lead to the development of new anti-cancer therapies. Finally, the potential use of 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide as a treatment for inflammatory diseases and viral infections warrants further investigation.
Méthodes De Synthèse
The synthesis of 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to produce 4-chlorophenylacetyl chloride. This is then reacted with 1,3-dithiane in the presence of a catalyst to produce the desired product, 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide.
Applications De Recherche Scientifique
5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-tumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. In addition, 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide has also been shown to possess anti-viral activity against the hepatitis B virus.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S2/c11-10-3-1-8(2-4-10)9-5-16(12,13)7-17(14,15)6-9/h1-4,9H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNYXZMVXSBAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS(=O)(=O)CS1(=O)=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-1,3-dithiane 1,1,3,3-tetraoxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B2934282.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one](/img/structure/B2934283.png)
![2,6-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2934284.png)



![6-[2-(Azepan-1-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2934291.png)


![2-Ethyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2934295.png)

![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-6-fluorobenzamide](/img/structure/B2934297.png)
![2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2934301.png)
